molecular formula C12H10ClNO2 B8815853 4-Phenylnicotinic acid hydrochloride CAS No. 103863-13-4

4-Phenylnicotinic acid hydrochloride

Cat. No. B8815853
M. Wt: 235.66 g/mol
InChI Key: NNCYGQPSTPUTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylnicotinic acid hydrochloride is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenylnicotinic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylnicotinic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

103863-13-4

Product Name

4-Phenylnicotinic acid hydrochloride

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

4-phenylpyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H9NO2.ClH/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H

InChI Key

NNCYGQPSTPUTJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-phenylnicotinate [cp. Heterocycles 22, 151-157 (1984)](53 g, 0.25 mol), 5N aqueous NaOH solution (100 ml) and methanol (100 ml) are refluxed together with stirring for 1 h. The reaction solution is allowed to cool, acidified with concentrated HCl to pH 4 and evaporated to dryness in vacuo. The residue is slurried in hot ethanol (75 ml), filtered, and the filtrates are evaporated to dryness in vacuo. The residue obtained is slurried in cold ethyl acetate (30 ml), filtered and dried to give 4-phenylnicotinic acid hydrochloride, m.p. 239°-241°.
Quantity
53 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.